molecular formula C9H8Cl4N2O B11948052 4-Morpholino-2,3,5,6-tetrachloropyridine CAS No. 2176-66-1

4-Morpholino-2,3,5,6-tetrachloropyridine

Cat. No.: B11948052
CAS No.: 2176-66-1
M. Wt: 302.0 g/mol
InChI Key: CLAYESCJQCKOCV-UHFFFAOYSA-N
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Description

4-Morpholino-2,3,5,6-tetrachloropyridine is a chemical compound with the molecular formula C9H8Cl4N2O and a molecular weight of 301.989 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of four chlorine atoms and a morpholine group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-2,3,5,6-tetrachloropyridine typically involves the reaction of 2,3,5,6-tetrachloropyridine with morpholine. One common method includes the use of an aprotic solvent to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with morpholine yields this compound, while coupling reactions can produce a variety of biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Morpholino-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The presence of chlorine atoms and the morpholine group enhances its reactivity towards nucleophiles, allowing it to participate in substitution and coupling reactions. The exact molecular pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

4-Morpholino-2,3,5,6-tetrachloropyridine can be compared with other chlorinated pyridine derivatives, such as:

Properties

CAS No.

2176-66-1

Molecular Formula

C9H8Cl4N2O

Molecular Weight

302.0 g/mol

IUPAC Name

4-(2,3,5,6-tetrachloropyridin-4-yl)morpholine

InChI

InChI=1S/C9H8Cl4N2O/c10-5-7(15-1-3-16-4-2-15)6(11)9(13)14-8(5)12/h1-4H2

InChI Key

CLAYESCJQCKOCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=NC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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